

In Vitro Characterization of a Novel AMPK Activator: Compound 16

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Compound of Interest

Compound Name: AMPK activator 16

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Compound 16, a novel, potent, and direct activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2][3] This document details the biochemical and cellular assays performed to elucidate the mechanism of action and pharmacological profile of Compound 16.

Biochemical Characterization Direct Activation of AMPK Heterotrimers

Compound 16 was assessed for its ability to directly activate purified human AMPK heterotrimeric complexes. Kinase activity was measured using a luminescence-based assay that quantifies the amount of ADP produced.

Table 1: Activation of AMPK Heterotrimer Isoforms by Compound 16



AMPK Isoform	EC50 (nM)	Maximum Activation (Fold)
α1β1γ1	15.8	8.2
α2β1γ1	22.5	7.5
α1β2γ1	18.2	8.0
α2β2γ1	25.1	7.1

Data are representative of typical results for a direct AMPK activator and are for illustrative purposes.

Allosteric Activation Mechanism

Further investigations revealed that Compound 16 activates AMPK through an allosteric mechanism, independent of changes in the AMP:ATP ratio.[3] This was confirmed by demonstrating that the compound does not inhibit the mitochondrial respiratory chain, a common mechanism for indirect AMPK activation.[3]

Cellular Characterization Target Engagement in Intact Cells

The ability of Compound 16 to engage and activate AMPK within a cellular context was evaluated by measuring the phosphorylation of acetyl-CoA carboxylase (ACC), a well-established downstream target of AMPK.[3]

Table 2: Cellular Potency of Compound 16

Cell Line	Assay	IC50 (nM)
Primary Human Hepatocytes	pACC (Ser79)	45.2
L6 Myotubes	pACC (Ser79)	68.7

Data are representative of typical results for a direct AMPK activator and are for illustrative purposes.



Downstream Metabolic Effects

The functional consequences of AMPK activation by Compound 16 were assessed by measuring its effects on key metabolic pathways in primary hepatocytes.

Table 3: Metabolic Effects of Compound 16 in Primary Hepatocytes

Metabolic Pathway	Assay	IC50 (μM)
Fatty Acid Synthesis	[14C]-Acetate Incorporation	3.5
Gluconeogenesis	Glucose Production	5.1

Data are representative of typical results for a direct AMPK activator and are for illustrative purposes.

Experimental Protocols AMPK Kinase Activity Assay

This assay quantifies the activity of purified AMPK by measuring the amount of ADP produced in the kinase reaction.

 Materials: Purified recombinant human AMPK heterotrimers, kinase buffer (e.g., 50 mM HEPES, 1 mM DTT, 0.02% Brij-35), ATP, and a suitable peptide substrate (e.g., SAMS peptide).

Procedure:

- Prepare a reaction mixture containing the AMPK enzyme, kinase buffer, and the peptide substrate.
- Add varying concentrations of Compound 16 or a vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).[4][5]
- Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Cellular pACC (Ser79) Assay

This assay measures the phosphorylation of ACC at Serine 79 as a marker of AMPK activation in cells.

- Materials: Cell culture medium, primary cells or cell lines, lysis buffer, and antibodies specific for total ACC and phosphorylated ACC (Ser79).
- Procedure:
 - Plate cells in a multi-well format and allow them to adhere.
 - Treat the cells with various concentrations of Compound 16 or a vehicle control for a specified time.
 - Lyse the cells and collect the protein lysates.
 - Determine the levels of total ACC and pACC (Ser79) using an immunoassay method such as Western blotting or a plate-based ELISA.
 - Normalize the pACC signal to the total ACC signal and determine the IC50 value from the dose-response curve.

Signaling Pathways and Workflows AMPK Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis.[1][2][6][7][8] It is activated by stresses that increase the cellular AMP:ATP ratio, such as low glucose, hypoxia, and ischemia. [1][2] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance.[1][6] This involves stimulating catabolic pathways that generate ATP (e.g., fatty

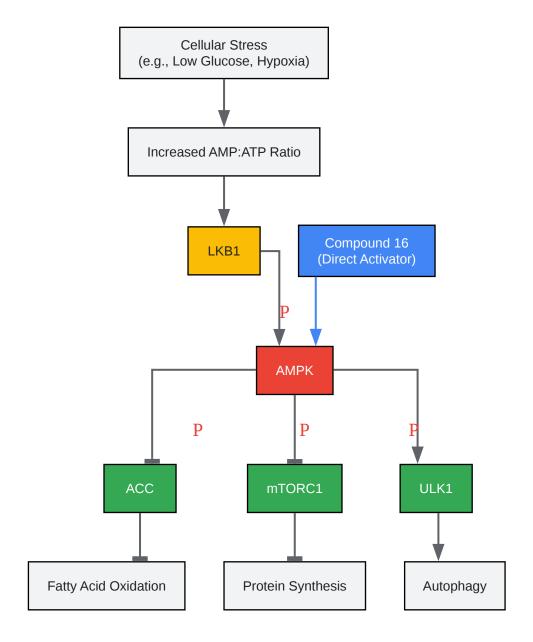




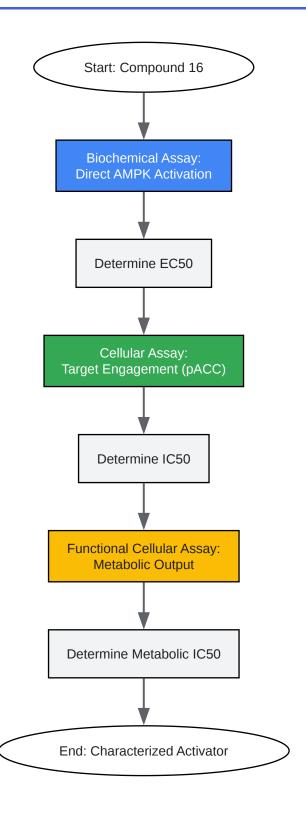


acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., fatty acid, cholesterol, and protein synthesis).[1][2][8]









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